molecular formula C10H8N2Na2O6S2 B1146308 1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt CAS No. 155618-38-5

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt

Cat. No.: B1146308
CAS No.: 155618-38-5
M. Wt: 362.29
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Description

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt is a chemical compound with the molecular formula C10H8N2Na2O6S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups and two amino groups. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt typically involves the sulfonation of naphthalene followed by the introduction of amino groups. The process can be summarized as follows:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions.

    Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 5 and 6 positions.

    Reduction: The nitro groups are reduced to amino groups using a reducing agent such as iron and hydrochloric acid.

    Neutralization: The resulting compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

    Continuous Sulfonation: Using continuous reactors to sulfonate naphthalene efficiently.

    Controlled Nitration: Employing precise control over reaction conditions to ensure selective nitration.

    Catalytic Reduction: Utilizing catalytic hydrogenation for the reduction of nitro groups to amino groups.

    Purification and Crystallization: Purifying the product through crystallization and filtration to obtain high-purity disodium salt.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the sulfonic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and affect biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Naphthalenedisulfonic acid, disodium salt
  • 2,6-Naphthalenedisulfonic acid, disodium salt
  • 1-Nitroso-2-naphthol-3,6-disulfonic acid, disodium salt

Uniqueness

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for selective interactions in chemical and biological systems, making it valuable in various applications.

Properties

InChI

InChI=1S/C10H10N2O6S2.2Na/c11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPIBNTYQXDCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)N.[Na].[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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